Specific Scientific Field: Environmental Science and Pollution Research
Summary: Chlorimuron-ethyl is a long-term residual sulfonylurea herbicide widely used in modern agriculture for pre- and post-emergence broadleaf weed control in soybean and maize Microbial degradation is a promising method to reduce chlorimuron-ethyl residues in the environment.
Experimental Procedures: Researchers optimized the cultivation conditions for the chlorimuron-ethyl-degrading bacterium Rhodococcus sp. D310-1 using response surface methodology (RSM). They adjusted substrate concentration, pH, inoculum concentration, and temperature to enhance biodegradation efficiency. The maximum biodegradation rate achieved was 88.95% .
Results:Degradation Products: Eight biodegradation products were identified, including compounds like 2-amino-4-chloro-6-methoxypyrimidine and ethyl 2-sulfamoyl benzoate.
Specific Scientific Field: Environmental Science
Summary: Researchers applied a bacterial chlorimuron-ethyl-degrading agent to historically contaminated soil. After 60 days, the chlorimuron-ethyl degradation efficiency reached 80.02%. This treatment reduced phytotoxicity toward wheat, demonstrating the potential for bioremediation .
Specific Scientific Field: Ecology
Summary: Long-term chlorimuron-ethyl application impacts soil microbial communities. It decreases soybean growth diversity and evenness, making soybean susceptible to diseases. Understanding these ecological risks is crucial for sustainable herbicide use .
Specific Scientific Field: Chemistry
Summary: Chlorimuron-ethyl is a post-emergence, foliar-applied herbicide. It has high aqueous solubility, is non-volatile, and can leach to groundwater.
Specific Scientific Field: Molecular Biology
Chlorimuron-ethyl is a selective herbicide belonging to the sulfonylurea class, specifically designed to inhibit acetolactate synthase, an enzyme critical for the biosynthesis of branched-chain amino acids in plants. Its chemical structure is represented as ethyl 2-(4-chloro-6-methoxypyrimidin-2-ylcarbamoylsulfmoyl) benzoate. This compound is utilized primarily in agricultural settings for controlling a wide range of broadleaf and grassy weeds in crops such as soybeans and peanuts. Chlorimuron-ethyl is characterized by its high phytotoxicity, which raises concerns regarding its potential impact on non-target species and ecosystems .
Biologically, chlorimuron-ethyl exhibits significant effects on various plant species due to its mode of action as an acetolactate synthase inhibitor. Research indicates that while it effectively controls target weeds, its application can also impact beneficial microorganisms such as Bradyrhizobium japonicum, although standard application rates tend to have limited adverse effects on their survival . Its high mobility in soil and potential to leach into groundwater pose risks to both terrestrial and aquatic plants, exceeding safety thresholds established by regulatory agencies .
The synthesis of chlorimuron-ethyl typically involves the reaction of chlorimuron with ethanol, resulting in the formation of the ethyl ester. This process may include various steps such as esterification and purification to yield a product suitable for agricultural use. Detailed methodologies can vary but generally emphasize conditions that maximize yield while minimizing by-products .
Chlorimuron-ethyl is primarily used in agriculture as a post-emergence herbicide. It is effective against a variety of weeds in crops like soybeans and peanuts. The recommended application method involves mixing the herbicide with water and surfactants for ground or aerial spraying. Due to its selective nature, it allows for weed control without significantly harming the desired crop species .
Studies exploring the interactions of chlorimuron-ethyl with other chemicals reveal its potential for synergistic or antagonistic effects when combined with other herbicides or agricultural chemicals. For example, interactions with soil microorganisms can influence its degradation rates and effectiveness. Understanding these interactions is crucial for optimizing application strategies and minimizing environmental impact .
Chlorimuron-ethyl shares similarities with other sulfonylurea herbicides but possesses unique characteristics that differentiate it from them. Below are some comparable compounds:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
Metsulfuron-methyl | Sulfonylurea derivative | Broader spectrum against grass weeds |
Imazethapyr | Another acetolactate synthase inhibitor | Effective in both pre-emergence and post-emergence |
Glyphosate | Non-selective herbicide | Works by inhibiting a different pathway (EPSPS) |
Chlorimuron-ethyl's specificity towards certain crops while effectively controlling specific weeds distinguishes it from these compounds, making it a valuable tool in integrated weed management strategies .
Chlorimuron-ethyl belongs to the sulfonylurea herbicide family, which selectively targets acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), in susceptible plant species [1] [2]. ALS catalyzes the first common step in the biosynthesis of valine, leucine, and isoleucine—branched-chain amino acids essential for protein synthesis and cellular metabolism. The herbicide binds irreversibly to the ALS enzyme’s regulatory subunit, blocking its ability to condense two pyruvate molecules into acetolactate (in valine/leucine pathways) or pyruvate with α-ketobutyrate (in isoleucine biosynthesis) [1] [2].
Structural analyses reveal that chlorimuron-ethyl’s molecular configuration enables specific interactions with ALS’s hydrophobic substrate channel. The ethyl ester group at the benzoate moiety facilitates initial binding, while the sulfonylurea bridge stabilizes the herbicide-enzyme complex through hydrogen bonding with conserved amino acid residues (e.g., Pro197, Trp574) [2]. This dual-mode binding creates a steric hindrance that prevents the natural substrates from accessing the catalytic site, effectively halting the enzyme’s function within minutes of exposure [1].
Table 1: Key Molecular Features of Chlorimuron-Ethyl Influencing ALS Inhibition
Molecular Feature | Functional Role in ALS Binding |
---|---|
Sulfonylurea bridge | Stabilizes enzyme-herbicide complex via hydrogen bonds with ALS active site residues |
4-Chloro-6-methoxypyrimidinyl group | Enhances binding affinity through hydrophobic interactions |
Ethyl ester group | Facilitates membrane permeability and initial enzyme recognition |
The potency of chlorimuron-ethyl as an ALS inhibitor is evident from its low application rates (≤0.063 lbs/acre) [2], which achieve complete suppression of enzyme activity in susceptible weeds. Unlike earlier herbicides targeting amino acid synthesis, sulfonylureas like chlorimuron-ethyl exhibit no competitive inhibition with ALS substrates, making their effects independent of cellular pyruvate concentrations [1].
ALS inhibition by chlorimuron-ethyl triggers a cascade of metabolic disruptions centered on branched-chain amino acid depletion. Within 24–48 hours of treatment, valine, leucine, and isoleucine pools in meristematic tissues drop to critical levels, impairing protein synthesis in root tips and shoot apical meristems [1] [2]. This deficiency manifests physiologically as:
The metabolic crisis extends beyond amino acid starvation. Depleted leucine levels reduce acetyl-CoA carboxylase activity, impairing fatty acid synthesis required for membrane maintenance [2]. Concurrently, accumulated α-keto acids undergo spontaneous decarboxylation, producing phytotoxic compounds that damage cellular organelles. These secondary effects amplify the primary herbicidal action, leading to systemic plant necrosis.
Table 2: Metabolic Consequences of ALS Inhibition in Target Plants
Affected Pathway | Biological Impact | Timeframe |
---|---|---|
Protein synthesis | Arrested meristem growth | 24–48 hours |
Fatty acid metabolism | Membrane lipid peroxidation | 48–72 hours |
Redox homeostasis | Oxidative burst damaging chloroplasts | 72–96 hours |
Transcriptomic studies on treated plants reveal upregulation of stress-responsive genes (e.g., glutathione-S-transferases, peroxidases) alongside downregulation of auxin biosynthesis genes [1]. This genetic reprogramming fails to compensate for the amino acid deficit, ultimately leading to plant death.
Chlorimuron-ethyl exhibits both apoplastic and symplastic mobility, enabling rapid distribution from absorption sites to metabolic active tissues. Following foliar application, the herbicide penetrates cuticular waxes via its lipophilic ethyl ester group, then undergoes hydrolysis to the active acid form within the mesophyll [2]. The anionic form subsequently moves through the phloem, accumulating in root tips and young leaves where ALS activity is highest [2] [3].
Key translocation characteristics include:
The synthesis of chlorimuron-ethyl requires sophisticated methodologies for producing its key pyrimidine intermediate, 2-amino-4-chloro-6-methoxypyrimidine. This compound represents a critical building block in the overall synthetic pathway and demands precise optimization to achieve high yields and purity suitable for large-scale manufacturing [1] [2].
The primary synthetic route begins with the formation of 2-amino-4,6-dihydroxypyrimidine through a ring-closure reaction between guanidine and diethyl malonate. This process achieves yields exceeding 90% when conducted under reflux conditions in ethanol with sodium ethoxide as a base catalyst [3]. The reaction proceeds through nucleophilic attack of the guanidine nitrogen on the carbonyl carbon of diethyl malonate, followed by cyclization and elimination of ethanol to form the pyrimidine ring structure [4].
The subsequent chlorination step involves the conversion of hydroxyl groups to chlorine atoms using phosphorus oxychloride or phosgene reagents. Research has demonstrated that phosphorus oxychloride in the presence of triethylamine as an acid-trapping agent produces optimal yields of 85-90% for 2-amino-4,6-dichloropyrimidine formation [3]. The reaction mechanism involves nucleophilic substitution where the hydroxyl groups are replaced by chlorine atoms through the intermediacy of phosphorus esters [5].
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The selective methoxylation of one chlorine atom represents a critical optimization challenge. Studies have shown that controlled alkaline methanolic heating at temperatures between 65-80°C allows for selective substitution of the 6-position chlorine atom while preserving the 4-position chlorine [3]. This selectivity is achieved through the inherent electronic properties of the pyrimidine ring, where the 6-position chlorine exhibits higher reactivity toward nucleophilic attack due to electronic activation by the amino group at the 2-position [6].
Table 1: Synthetic Route Optimization Parameters
Synthetic Route | Key Intermediate | Typical Yield (%) | Reaction Conditions | Temperature (°C) |
---|---|---|---|---|
Pyrimidine Ring Formation | Guanidine + Diethyl Malonate | 90-95 | Reflux in ethanol with NaOEt | 78-80 |
Chlorination of Pyrimidine | 2-Amino-4,6-dihydroxypyrimidine | 85-90 | POCl3 or COCl2 with TEA | 80-110 |
Methoxylation Reaction | 2-Amino-4,6-dichloropyrimidine | 75-93 | Methanol heating with alkaline conditions | 65-80 |
Aminopyrimidine Synthesis | 2-Amino-4-chloro-6-methoxypyrimidine | 92-95 | Ring closure with diethyl malonate | 60-80 |
Sulfonylurea Bridge Formation | Sulfonylurea Bridge | 80-85 | Isocyanate coupling reaction | 10-25 |
Ethyl Ester Formation | Ethyl 2-chlorosulfonylbenzoate | 85-92 | Esterification with ethanol | 60-80 |
Advanced synthetic methodologies have focused on optimizing reaction conditions to minimize by-product formation and improve overall process efficiency. The use of microwave-assisted synthesis has been explored for accelerating reaction rates while maintaining selectivity [7]. Additionally, flow chemistry approaches have shown promise for continuous production of pyrimidine intermediates with enhanced control over reaction parameters [8].
The formation of the sulfonylurea bridge connecting the pyrimidine and benzoic acid moieties represents another critical synthetic challenge. This coupling reaction typically employs isocyanate chemistry at low temperatures (10-25°C) to prevent decomposition of sensitive intermediates [9]. The reaction proceeds through nucleophilic attack of the pyrimidine amino group on the isocyanate carbon, followed by cyclization to form the characteristic sulfonylurea linkage [10].
Recent advances in catalyst development have led to improved yields and reduced reaction times for key synthetic steps. The use of palladium-catalyzed coupling reactions has been investigated for forming carbon-nitrogen bonds in pyrimidine synthesis with enhanced efficiency [11]. Additionally, the development of more selective chlorinating agents has reduced the formation of unwanted regioisomers during the chlorination process [5].
The selection and optimization of solvent systems represent crucial considerations for large-scale manufacturing of chlorimuron-ethyl. Industrial production requires solvent systems that provide optimal solubility, facilitate efficient separation, and meet safety and environmental standards while maintaining cost-effectiveness [8] [12].
Dichloromethane-water biphasic systems have proven particularly effective for extraction and purification processes during chlorimuron-ethyl manufacturing. The polarity difference between dichloromethane (polarity index 3.1) and water (polarity index 10.2) provides excellent phase separation characteristics, allowing for efficient extraction of the moderately polar chlorimuron-ethyl compound [8]. The relatively low boiling point of dichloromethane (39.6°C) facilitates solvent recovery through distillation, making this system economically viable for large-scale operations [12].
Table 2: Solvent System Optimization for Large-Scale Manufacturing
Solvent System | Application | Polarity Index | Boiling Point (°C) | Manufacturing Scale |
---|---|---|---|---|
Dichloromethane/Water | Extraction and purification | 3.1/10.2 | 39.6/100 | Pilot to Industrial |
Toluene/Methanol | Crystallization medium | 2.4/5.1 | 110.6/64.7 | Laboratory to Pilot |
Acetone/Water | Recrystallization solvent | 5.1/10.2 | 56.1/100 | All scales |
Ethanol/Water | Reaction medium | 5.2/10.2 | 78.4/100 | All scales |
Dimethylformamide (DMF) | Polar aprotic solvent | 6.4 | 153 | Laboratory to Pilot |
Tetrahydrofuran (THF) | Organic synthesis | 4.0 | 66 | Laboratory scale |
Acetonitrile/Water | HPLC purification | 5.8/10.2 | 81.6/100 | Analytical scale |
Toluene-methanol systems have been extensively utilized for crystallization processes in chlorimuron-ethyl production. The combination of toluene's low polarity (2.4) with methanol's higher polarity (5.1) creates an optimal environment for controlling crystal nucleation and growth [13]. The differential solubility of chlorimuron-ethyl in these solvents allows for precise control over supersaturation levels, which is critical for achieving desired crystal morphology and size distribution [14].
Acetone-water systems provide versatility for recrystallization processes across various production scales. The intermediate polarity of acetone (5.1) combined with water's high polarity creates conditions suitable for removing ionic impurities while maintaining good solubility for chlorimuron-ethyl [15]. The relatively low boiling point of acetone (56.1°C) facilitates efficient solvent recovery, making this system economically attractive for commercial operations [12].
Ethanol-water mixtures serve as preferred reaction media for many synthetic transformations in chlorimuron-ethyl production. The protic nature of ethanol facilitates proton transfer reactions while maintaining good solubility for both starting materials and products [3]. The miscibility of ethanol and water allows for continuous adjustment of solvent polarity to optimize reaction conditions for different synthetic steps [16].
For specialized applications, polar aprotic solvents such as dimethylformamide have been employed for reactions requiring high solvating power without proton donation. Dimethylformamide's high polarity (6.4) and elevated boiling point (153°C) make it suitable for high-temperature reactions while maintaining chemical stability [9]. However, its use is typically limited to laboratory and pilot scales due to higher costs and environmental considerations [12].
Industrial-scale manufacturing has increasingly focused on developing solvent systems that can be easily scaled up while maintaining process efficiency. The use of agricultural-grade emulsifiers and polycarboxylate systems has been investigated for nano-formulation applications, with optimal ratios of 1:2 providing superior physical stability and particle size control [8]. These systems have demonstrated the ability to maintain consistent product quality across different production scales while meeting industrial manufacturing requirements [12].
Solvent recovery and recycling systems have become integral components of large-scale chlorimuron-ethyl production facilities. Advanced distillation techniques combined with membrane separation technologies enable recovery rates exceeding 95% for most organic solvents, significantly reducing both operational costs and environmental impact [12]. The implementation of closed-loop solvent systems has further enhanced process sustainability while maintaining product quality standards [8].
The production of high-purity chlorimuron-ethyl formulations requires sophisticated purification techniques capable of removing trace impurities while maintaining product integrity. Industrial-scale purification processes must balance purity requirements with economic considerations, necessitating the development of efficient and cost-effective methodologies [17] [13].
Crystallization represents the primary purification technique for achieving high-purity chlorimuron-ethyl formulations. The crystallization process exploits the differential solubility characteristics of the target compound versus impurities, enabling selective precipitation of pure product [14]. Optimal crystallization conditions typically involve controlled cooling from elevated temperatures, with cooling rates carefully managed to promote formation of well-defined crystal structures while minimizing impurity incorporation [13].
The crystallization process parameters significantly influence the purity and physical properties of the final product. Temperature control during crystallization affects both nucleation rate and crystal growth kinetics, with slower cooling rates generally producing larger, more uniform crystals with reduced surface area for impurity adsorption [14]. Supersaturation levels must be carefully managed to achieve optimal crystal formation without promoting rapid nucleation that could lead to small, impure crystals [18].
Table 3: Purification Techniques for High-Purity Formulations
Purification Method | Purity Achieved (%) | Recovery Rate (%) | Scale Applicability | Cost Efficiency |
---|---|---|---|---|
Crystallization | 95-98 | 80-90 | Industrial | High |
Recrystallization | 98-99.5 | 70-85 | Industrial | Medium |
Column Chromatography | 90-95 | 75-85 | Laboratory to Pilot | Low |
High-Performance Liquid Chromatography (HPLC) | 99-99.9 | 85-95 | Laboratory to Pilot | Low |
Solid-Phase Extraction (SPE) | 85-95 | 70-90 | Laboratory | Medium |
Distillation | 90-95 | 85-95 | Industrial | High |
Sublimation | 98-99 | 60-80 | Laboratory | Medium |
Recrystallization techniques have been developed to achieve even higher purity levels, with carefully selected solvent systems enabling the removal of structurally similar impurities. The choice of recrystallization solvent depends on the specific impurity profile and the desired final purity specification [19]. Multi-stage recrystallization processes can achieve purities exceeding 99.5%, although with reduced overall recovery rates due to product losses during multiple processing steps [15].
Advanced chromatographic techniques, including high-performance liquid chromatography, have been employed for analytical-scale purification and quality control applications. These methods can achieve purities exceeding 99.9% but are typically limited to small-scale applications due to cost considerations and throughput limitations [20]. Solid-phase extraction techniques offer a compromise between purity and scalability, with specialized sorbent materials enabling selective removal of specific impurity classes [21].
Industrial-scale purification processes increasingly rely on continuous processing technologies that integrate multiple purification steps into a single operation. Continuous crystallization systems with separate nucleation and crystal growth units enable precise control over product quality while maintaining high throughput [22]. These systems can incorporate real-time monitoring and control systems to maintain consistent product quality across extended production runs [18].
The development of hybrid purification platforms combining multiple separation techniques has emerged as an innovative approach for complex purification challenges. These integrated systems combine the strengths of different purification methods, such as crystallization and chromatography, to achieve enhanced purification performance with improved process flexibility [17]. The modular design of these systems allows for customization based on specific purity requirements and production scales [23].
Process analytical technology has been integrated into modern purification systems to enable real-time monitoring of purity levels and process parameters. Advanced spectroscopic techniques, including near-infrared spectroscopy and Raman spectroscopy, provide continuous feedback on crystallization progress and product quality [18]. This real-time monitoring capability enables rapid adjustment of process parameters to maintain optimal purification conditions [14].
Quality control systems for high-purity formulations incorporate multiple analytical techniques to ensure compliance with regulatory specifications. These systems typically include particle size analysis, polymorphic form characterization, and trace impurity analysis using sensitive analytical methods such as liquid chromatography-mass spectrometry [21]. The integration of these analytical techniques into the production process enables rapid detection and correction of quality deviations [17].
Environmental considerations have driven the development of green purification technologies that minimize solvent consumption and waste generation. Supercritical fluid extraction techniques using carbon dioxide as a solvent have been investigated for environmentally friendly purification of chlorimuron-ethyl [17]. These techniques offer the advantages of reduced solvent usage and simplified product recovery while maintaining high purification efficiency [19].
Irritant;Health Hazard;Environmental Hazard